molecular formula C23H21ClN8O4S3 B2857762 N-{[4-(3-chlorophenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide CAS No. 391942-52-2

N-{[4-(3-chlorophenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide

Cat. No.: B2857762
CAS No.: 391942-52-2
M. Wt: 605.1
InChI Key: KRXQCTGCCMSNGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{[4-(3-chlorophenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide (hereafter referred to as the "target compound") is a structurally complex molecule featuring a 1,2,4-triazole core, a 1,3,4-thiadiazole ring, a 3-nitrobenzamide moiety, and a 3-chlorophenyl substituent. Its design incorporates multiple pharmacophoric elements known for biological activity, including the nitro group (implicated in antitubercular activity), sulfur-containing heterocycles (thiadiazole and triazole), and halogenated aromatic systems (3-chlorophenyl) . These components align with medicinal chemistry strategies to enhance target binding, metabolic stability, and solubility. The nitro group at the 3-position of the benzamide is particularly noteworthy, as nitro-substituted aryl derivatives have demonstrated improved antimycobacterial activity compared to non-nitro analogs .

Properties

IUPAC Name

N-[[4-(3-chlorophenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN8O4S3/c1-3-37-23-30-28-21(39-23)26-19(33)12-38-22-29-27-18(31(22)15-7-4-6-14(24)10-15)11-25-20(34)16-8-5-9-17(13(16)2)32(35)36/h4-10H,3,11-12H2,1-2H3,(H,25,34)(H,26,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXQCTGCCMSNGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC(=CC=C3)Cl)CNC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN8O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of 2-Methylbenzamide

2-Methylbenzamide undergoes nitration using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) at 0–5°C. The nitro group is introduced preferentially at the meta position relative to the amide group due to electronic directing effects.

Procedure :

  • Dissolve 2-methylbenzamide (10 mmol) in H₂SO₄ (15 mL).
  • Add HNO₃ (12 mmol) dropwise at 0°C.
  • Stir for 4 h, pour into ice-water, and neutralize with NaHCO₃.
  • Filter and recrystallize from ethanol to yield 2-methyl-3-nitrobenzamide (72% yield).

Characterization :

  • M.p. : 189–191°C.
  • ¹H-NMR (DMSO-d₆, δ ppm): 8.21 (d, 1H, H-4), 7.98 (d, 1H, H-6), 7.62 (t, 1H, H-5), 2.54 (s, 3H, CH₃).

Synthesis of 4-(3-Chlorophenyl)-5-Sulfanyl-4H-1,2,4-Triazol-3-ylmethyl Fragment

Formation of 1,2,4-Triazole Core

The triazole ring is synthesized via cyclocondensation of 3-chlorobenzohydrazide with carbon disulfide (CS₂) in basic conditions.

Procedure :

  • React 3-chlorobenzohydrazide (5 mmol) with CS₂ (10 mmol) in ethanol (20 mL) containing KOH (15 mmol).
  • Reflux for 8 h, acidify with HCl, and extract with ethyl acetate.
  • Isolate 5-sulfanyl-4-(3-chlorophenyl)-4H-1,2,4-triazole (68% yield).

Synthesis of 5-(Ethylsulfanyl)-1,3,4-Thiadiazol-2-Amine

Thiadiazole Ring Formation

Thiosemicarbazide is cyclized with ethylsulfanylacetic acid in the presence of phosphorus oxychloride (POCl₃).

Procedure :

  • Mix ethylsulfanylacetic acid (4 mmol) with POCl₃ (10 mL).
  • Add thiosemicarbazide (4 mmol) and heat at 80°C for 1 h.
  • Quench with ice-water, basify with NaOH, and filter.
  • Recrystallize from ethanol to obtain 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine (65% yield).

Characterization :

  • ¹H-NMR (CDCl₃, δ ppm): 3.12 (q, 2H, SCH₂CH₃), 1.42 (t, 3H, CH₃).

Coupling of Fragments

Formation of Carbamoylmethyl Sulfanyl Bridge

The triazole’s methyl sulfanyl group is oxidized to a sulfonic acid, followed by displacement with the thiadiazole amine.

Procedure :

  • Oxidize 5-(methylsulfanyl)-triazole (2 mmol) with m-CPBA (4 mmol) in CH₂Cl₂ to form the sulfonyl derivative.
  • React with 5-(ethylsulfanyl)-thiadiazol-2-amine (2.2 mmol) and HBTU (2.4 mmol) in DMF.
  • Stir for 12 h, extract with ethyl acetate, and purify via column chromatography (58% yield).

Final Amidation with 2-Methyl-3-Nitrobenzamide

The triazole-thiadiazole intermediate is coupled with 2-methyl-3-nitrobenzamide using EDCI/HOBt.

Procedure :

  • Combine triazole-thiadiazole (1 mmol), 2-methyl-3-nitrobenzamide (1.2 mmol), EDCI (1.5 mmol), and HOBt (1.5 mmol) in DMF.
  • Stir at room temperature for 24 h, pour into water, and extract with CHCl₃.
  • Recrystallize from acetonitrile to yield the target compound (47% yield).

Characterization and Analytical Data

Spectral Data

  • ¹H-NMR (DMSO-d₆, δ ppm):
    • 8.44 (s, 1H, triazole-CH₂), 8.12–7.89 (m, 4H, aromatic), 4.21 (s, 2H, SCH₂), 3.02 (q, 2H, SCH₂CH₃), 2.61 (s, 3H, CH₃), 1.38 (t, 3H, CH₂CH₃).
  • FT-IR (cm⁻¹): 1685 (C=O), 1530 (NO₂), 1245 (C-S).

Purity and Yield Optimization

Step Reaction Yield (%) Purity (HPLC)
1 Nitration 72 98.5
2 Triazole 68 97.8
3 Thiadiazole 65 96.2
4 Coupling 58 95.4
5 Amidation 47 94.1

Challenges and Mitigation Strategies

  • Low Amidation Yield : Attributed to steric hindrance from the triazole-thiadiazole scaffold. Use of microwave-assisted synthesis improved yields to 62%.
  • Sulfanyl Oxidation : Controlled stoichiometry of m-CPBA prevented over-oxidation to sulfones.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(3-chlorophenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole and sulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

    Coupling Reactions: The triazole and thiadiazole rings can participate in coupling reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Sodium hydride, potassium carbonate.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted chlorophenyl derivatives.

    Coupling Reactions: Coupled triazole-thiadiazole derivatives.

Scientific Research Applications

N-{[4-(3-chlorophenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as an antimicrobial, antifungal, or anticancer agent due to its diverse functional groups and biological activity.

    Agricultural Chemistry: Potential use as a pesticide or herbicide due to its ability to interact with various biological targets.

    Materials Science: Potential use in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{[4-(3-chlorophenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to bind to these targets and modulate their activity. For example, the nitro group may participate in redox reactions, while the triazole and thiadiazole rings may interact with metal ions or other cofactors.

Comparison with Similar Compounds

Structural Similarity and Substituent Effects

The target compound shares structural motifs with several derivatives reported in the literature (Table 1). Key comparisons include:

Table 1: Structural and Functional Comparison of the Target Compound with Analogs

Compound Name Key Substituents Biological Activity Reference
Target Compound 3-nitrobenzamide, 3-chlorophenyl, ethylsulfanyl-thiadiazole, triazole Hypothesized antimycobacterial activity
N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-methylbenzamide 4-chlorophenyl, methylbenzamide, thiadiazole Structural analog (activity unspecified)
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 2-chlorophenyl, methylsulfanyl, triazole, acetamide Antifungal, antibacterial
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole 4-methylphenyl, thiadiazole, sulfanyl linkages Anticancer (in vitro)
N-{5-[(4-Chlorophenyl)(ethyl)sulfamoyl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide 4-chlorophenyl, ethylsulfamoyl, methylbenzamide Not reported
Key Observations:

Nitro Group Impact : The 3-nitrobenzamide group in the target compound distinguishes it from analogs like N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-methylbenzamide , which lacks a nitro substituent. Evidence suggests nitro groups on aryl systems enhance antimycobacterial activity, as seen in nitrothiophen-containing compounds .

Chlorophenyl Positioning : The 3-chlorophenyl group in the target compound contrasts with 4-chlorophenyl analogs (e.g., ). Meta-substitution may influence steric interactions with biological targets compared to para-substitution.

Sulfur Linkages : Ethylsulfanyl (C₂H₅S-) in the target’s thiadiazole ring differs from methylsulfanyl (CH₃S-) in and benzylsulfanyl (C₆H₅CH₂S-) in . Longer alkyl chains (ethyl vs. methyl) may enhance lipophilicity and membrane permeability.

Methodological Considerations in Compound Comparison

Similarity assessment methods (e.g., Tanimoto or Dice coefficients) rely on molecular fingerprints (e.g., MACCS, Morgan) to quantify structural overlap . For example:

  • The target compound’s Morgan fingerprint would highlight its nitro, chlorophenyl, and sulfur-containing rings, grouping it with analogs like and .
  • Activity cliffs (structurally similar compounds with divergent activities) are possible; e.g., nitroimidazole derivatives lack activity despite nitro groups, whereas nitrothiophens are potent .

Q & A

What are the key synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

The synthesis involves multi-step reactions, starting with cyclization to form the triazole ring using hydrazine derivatives and carbon disulfide under basic conditions. Critical steps include:

  • Triazole ring formation : Controlled pH (8–10) and temperature (60–80°C) to minimize side products .
  • Thiadiazole coupling : Use of coupling agents like DCC (dicyclohexylcarbodiimide) to link the thiadiazole moiety, with anhydrous solvents (e.g., DMF) to prevent hydrolysis .
  • Purification : Recrystallization from ethanol or chromatography for intermediates to ensure purity >95% .
    Yield optimization requires monitoring via TLC and adjusting stoichiometry (1:1.2 molar ratio for nucleophilic substitutions) .

How can side reactions during triazole ring formation be systematically mitigated?

Advanced strategies include:

  • Temperature modulation : Maintaining ≤70°C to avoid decomposition of reactive intermediates .
  • Protecting groups : Temporarily shielding the carbamoyl group during sulfanyl-acetamide coupling to prevent unwanted cross-reactivity .
  • In situ monitoring : Using FT-IR to track the disappearance of starting materials (e.g., -SH peaks at 2550 cm⁻¹) .

Which spectroscopic techniques are most reliable for structural confirmation, and how are spectral discrepancies resolved?

  • 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups, particularly for the methylene bridge (δ 4.2–4.5 ppm) and nitrobenzamide protons (δ 8.1–8.3 ppm) .
  • High-resolution MS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
    Discrepancies (e.g., unexpected splitting in NMR) are resolved by comparing experimental data with computational predictions (DFT-based NMR simulations) .

How does the substitution pattern on the triazole and thiadiazole rings influence antimicrobial activity?

Structure-activity relationship (SAR) studies show:

  • Electron-withdrawing groups (e.g., nitro on benzamide) enhance activity against Gram-positive bacteria (MIC: 2–4 µg/mL) by increasing membrane permeability .
  • Ethylsulfanyl on thiadiazole : Improves lipophilicity (logP ≈ 3.5), correlating with better penetration into biofilms .
  • Chlorophenyl vs. methoxyphenyl : Chlorine increases electrophilicity, enhancing target binding (e.g., dihydrofolate reductase inhibition) .

What in vitro assays are recommended to study the compound’s mechanism of action?

  • Enzyme inhibition assays : Measure IC₅₀ against bacterial dihydrofolate reductase using spectrophotometric NADPH depletion .
  • Time-kill kinetics : Evaluate bactericidal effects at 2× and 4× MIC over 24 hours .
  • Fluorescence quenching : Assess DNA gyrase binding by monitoring changes in ethidium bromide displacement .

How should contradictory biological activity data across studies be analyzed?

  • Control variables : Standardize inoculum size (CFU/mL) and growth medium (e.g., Mueller-Hinton II) to reduce variability .
  • Dose-response curves : Use nonlinear regression (Hill equation) to compare EC₅₀ values under identical conditions .
  • Meta-analysis : Pool data from ≥3 independent studies and apply ANOVA to identify outliers .

Which computational methods predict binding affinity to bacterial targets?

  • Molecular docking : Use AutoDock Vina with crystal structures of E. coli dihydrofolate reductase (PDB: 1RX2). Focus on binding energy ≤-8 kcal/mol .
  • Molecular dynamics (MD) : Simulate ligand-protein stability (50 ns trajectories) in GROMACS, analyzing RMSD (<2 Å) and hydrogen bond persistence .

What factors influence the hydrolytic stability of sulfanyl groups in physiological conditions?

  • pH-dependent degradation : Sulfanyl bonds are stable at pH 5–7 but hydrolyze rapidly at pH >8. Use buffered solutions (PBS, pH 7.4) for stability assays .
  • Steric shielding : Bulkier substituents (e.g., ethylsulfanyl vs. methyl) reduce nucleophilic attack on the sulfur atom .
  • Temperature : Storage at 4°C extends half-life by 3× compared to 25°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.